synthesis of 6-Oxo-6-(4-trifluoromethylphenyl)hexanenitrile
synthesis of 6-Oxo-6-(4-trifluoromethylphenyl)hexanenitrile
<An In-depth Technical Guide to the Synthesis of 6-Oxo-6-(4-trifluoromethylphenyl)hexanenitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 6-Oxo-6-(4-trifluoromethylphenyl)hexanenitrile, a gamma-keto nitrile of significant interest in medicinal chemistry and materials science. The document details the most scientifically sound and efficient synthetic strategies, with a primary focus on the Friedel-Crafts acylation pathway. The guide offers in-depth explanations of the underlying chemical principles, step-by-step experimental protocols, and critical analysis of reaction parameters. The content is structured to provide actionable insights for laboratory-scale synthesis and to facilitate further research and development.
Introduction: Significance and Synthetic Strategy
6-Oxo-6-(4-trifluoromethylphenyl)hexanenitrile is a valuable chemical intermediate characterized by a γ-keto nitrile functional group and a trifluoromethylphenyl moiety. The trifluoromethyl group is a key pharmacophore in many pharmaceutical compounds, known to enhance metabolic stability, binding affinity, and lipophilicity.[1] The γ-keto nitrile structure serves as a versatile precursor for the synthesis of various heterocyclic compounds, such as chiral γ-lactones, which have demonstrated a range of biological activities, including anticancer, antibiotic, and antiviral properties.[2][3]
The synthesis of γ-keto nitriles can be approached through several methodologies.[2][4] However, for the specific target molecule, 6-Oxo-6-(4-trifluoromethylphenyl)hexanenitrile, a Friedel-Crafts acylation reaction presents a direct and efficient route. This classic carbon-carbon bond-forming reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[5][6]
This guide will focus on a two-step synthetic sequence:
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Preparation of the Acylating Agent: Synthesis of 5-cyano-pentanoyl chloride from adiponitrile.
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Friedel-Crafts Acylation: Reaction of 5-cyano-pentanoyl chloride with trifluoromethylbenzene to yield the target compound.
This approach is advantageous due to the commercial availability of the starting materials and the generally high yields associated with Friedel-Crafts reactions on activated aromatic rings.
Synthetic Pathway Overview
The overall synthetic strategy is depicted below. The process begins with the partial hydrolysis of adiponitrile to form 5-cyanopentanoic acid, followed by conversion to the corresponding acyl chloride. This acyl chloride is then used to acylate trifluoromethylbenzene in a Friedel-Crafts reaction to produce the final product.
Caption: Overall workflow for the synthesis of 6-Oxo-6-(4-trifluoromethylphenyl)hexanenitrile.
Detailed Experimental Protocols
Part A: Synthesis of 5-Cyano-pentanoyl Chloride
Step 1: Partial Hydrolysis of Adiponitrile to 5-Cyanopentanoic Acid
The selective hydrolysis of one nitrile group in adiponitrile is a critical first step. This can be achieved under controlled basic or acidic conditions.
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Materials and Reagents:
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Adiponitrile
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Sodium hydroxide (NaOH) or Hydrochloric acid (HCl)
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Water
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Diethyl ether or other suitable extraction solvent
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve adiponitrile in an aqueous solution of sodium hydroxide (or hydrochloric acid).
-
Heat the mixture to reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). Careful control of reaction time and temperature is crucial to prevent the hydrolysis of both nitrile groups.
-
After completion, cool the reaction mixture to room temperature and acidify with concentrated HCl until the pH is acidic.
-
Extract the aqueous layer with diethyl ether.
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Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 5-cyanopentanoic acid.
-
Purify the crude product by recrystallization or column chromatography.
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Step 2: Conversion of 5-Cyanopentanoic Acid to 5-Cyano-pentanoyl Chloride
The carboxylic acid is converted to the more reactive acyl chloride to facilitate the subsequent Friedel-Crafts acylation. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.
-
Materials and Reagents:
-
5-Cyanopentanoic acid
-
Thionyl chloride (SOCl₂)
-
A catalytic amount of N,N-dimethylformamide (DMF) (optional)
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Anhydrous dichloromethane (DCM) or other inert solvent
-
-
Procedure:
-
In a fume hood, dissolve 5-cyanopentanoic acid in anhydrous DCM in a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases.
-
Add a catalytic amount of DMF (optional, as it can accelerate the reaction).
-
Slowly add thionyl chloride dropwise to the solution at room temperature.
-
After the addition is complete, heat the mixture to reflux until the evolution of gas ceases.
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent by distillation under reduced pressure.
-
The resulting crude 5-cyano-pentanoyl chloride can be used directly in the next step or purified by vacuum distillation.
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Part B: Friedel-Crafts Acylation
This step involves the electrophilic aromatic substitution of trifluoromethylbenzene with the prepared 5-cyano-pentanoyl chloride using a Lewis acid catalyst.
-
Materials and Reagents:
-
5-Cyano-pentanoyl chloride
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Trifluoromethylbenzene
-
Anhydrous aluminum chloride (AlCl₃) or other suitable Lewis acid
-
Anhydrous dichloromethane (DCM) or other inert solvent
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Hydrochloric acid (HCl), ice, and water for workup
-
Sodium bicarbonate solution
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Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Procedure:
-
In a fume hood, suspend anhydrous aluminum chloride in anhydrous DCM in a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of 5-cyano-pentanoyl chloride in anhydrous DCM to the cooled suspension with vigorous stirring.
-
After the addition is complete, add trifluoromethylbenzene dropwise to the reaction mixture.
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Allow the reaction to stir at a controlled temperature (e.g., 0 °C to room temperature) and monitor its progress by TLC or GC.
-
Upon completion, carefully quench the reaction by slowly pouring the mixture onto crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Wash the combined organic layers with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or vacuum distillation to obtain 6-Oxo-6-(4-trifluoromethylphenyl)hexanenitrile.
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Mechanistic Insights
The key step in this synthesis is the Friedel-Crafts acylation. The mechanism involves the following stages:
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Formation of the Acylium Ion: The Lewis acid (AlCl₃) coordinates with the chlorine atom of the acyl chloride, making the carbonyl carbon more electrophilic and facilitating the departure of the chloride to form a highly reactive acylium ion.
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Electrophilic Attack: The electron-rich aromatic ring of trifluoromethylbenzene attacks the electrophilic acylium ion. The trifluoromethyl group is a deactivating, meta-directing group; however, under the forcing conditions of a Friedel-Crafts acylation, substitution can occur, with the para-isomer often being a significant product due to steric hindrance at the ortho positions.
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Rearomatization: A base (such as the AlCl₄⁻ complex) removes a proton from the intermediate carbocation (arenium ion), restoring the aromaticity of the ring and yielding the final keto nitrile product.
Data Summary and Characterization
The successful synthesis of 6-Oxo-6-(4-trifluoromethylphenyl)hexanenitrile should be confirmed by standard analytical techniques.
| Parameter | Expected Outcome |
| Appearance | Colorless to pale yellow oil or solid |
| Yield | Moderate to high, depending on reaction optimization |
| ¹H NMR | Characteristic peaks for the aromatic protons of the trifluoromethylphenyl group, and aliphatic protons of the hexanenitrile chain. |
| ¹³C NMR | Signals corresponding to the carbonyl carbon, nitrile carbon, aromatic carbons (including the CF₃-bearing carbon), and aliphatic carbons. |
| IR Spectroscopy | Strong absorption bands for the carbonyl (C=O) and nitrile (C≡N) functional groups. |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of the product. |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield in Acylation | Inactive Lewis acid, insufficient reaction time or temperature. | Use freshly sublimed or high-purity AlCl₃. Optimize reaction time and temperature. |
| Formation of Isomers | The trifluoromethyl group's directing effects. | Isomers can be separated by careful column chromatography. |
| Incomplete Hydrolysis | Insufficiently harsh hydrolysis conditions. | Increase reaction time, temperature, or concentration of the hydrolyzing agent. |
| Dicarboxylic Acid Formation | Over-hydrolysis of adiponitrile. | Carefully control hydrolysis reaction time and conditions. |
Conclusion
The synthesis of 6-Oxo-6-(4-trifluoromethylphenyl)hexanenitrile via a Friedel-Crafts acylation pathway is a robust and scalable method. This guide provides a detailed framework for its successful execution in a laboratory setting. Careful control of reaction conditions, particularly in the hydrolysis and acylation steps, is paramount to achieving high yields and purity. The synthesized compound serves as a valuable building block for the development of novel pharmaceuticals and advanced materials.
References
-
Franz, S. E., Watkins, R. R., et al. (2013). Synthetic Strategy toward γ-Keto Nitriles and Their Biocatalytic Conversion to Asymmetric γ-Lactones. Georgia Southern Commons. [Link][2][3]
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Larchevêque, M., & Debal, A. (1980). A Convenient Synthesis of γ-Hydroxy and γ-Keto Nitriles. Synthetic Communications, 10(1), 49-56. [Link][4]
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Kiyokawa, K., et al. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry, 15, 2838-2845. [Link][7]
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Tanikaga, R., et al. (1983). Formation of Nitriles, Carboxylic Acids, and Derivatives by Carbonyl Homologation and Degradation: A Guide to Functional Group Preparations. ResearchGate. [Link][8]
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Ferreira, L. G., et al. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules, 27(19), 6268. [Link][1]
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Google Patents. (n.d.). Process for the preparation of 5-oxohexane nitriles and the compound 2,4. [9]
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International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. [Link][5]
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Beilstein Journal of Organic Chemistry. (2023). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). [Link][6][10]
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